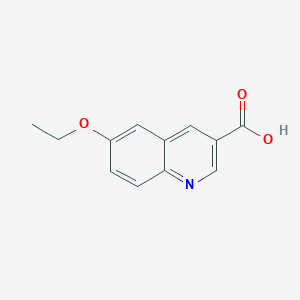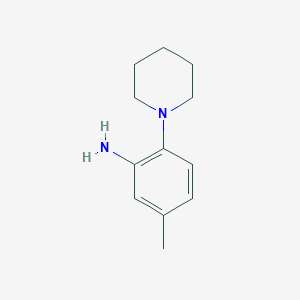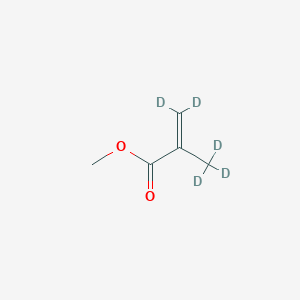
Methyl methacrylate-d5
Descripción general
Descripción
Methyl methacrylate-d5 is a deuterated form of methyl methacrylate, where five hydrogen atoms are replaced with deuterium. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling, which helps in studying the structure and dynamics of polymers and other materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl methacrylate-d5 can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with deuterated methanol (CD3OD) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated reagents and catalysts to achieve high isotopic purity. The process may include steps such as distillation and purification to remove any impurities and ensure the desired isotopic composition .
Análisis De Reacciones Químicas
Types of Reactions
Methyl methacrylate-d5 undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(methyl methacrylate) (PMMA), a widely used plastic.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Can be hydrolyzed to methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) under thermal conditions.
Esterification: Typically involves acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Polymerization: Produces poly(methyl methacrylate) (PMMA).
Esterification: Forms various esters depending on the alcohol used.
Hydrolysis: Yields methacrylic acid.
Aplicaciones Científicas De Investigación
Methyl methacrylate-d5 is extensively used in scientific research, including:
Chemistry: Used in NMR spectroscopy to study polymer structures and dynamics
Biology: Helps in labeling biological molecules for structural studies.
Medicine: Utilized in the development of biocompatible materials for medical devices.
Industry: Employed in the production of high-performance plastics and coatings.
Mecanismo De Acción
The mechanism of action of methyl methacrylate-d5 primarily involves its role as a monomer in polymerization reactions. The deuterium atoms provide unique insights into the reaction pathways and kinetics by altering the vibrational frequencies and reducing the rate of certain reactions . This isotopic labeling helps in understanding the molecular targets and pathways involved in the polymerization process .
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: The non-deuterated form, widely used in the production of PMMA.
Methyl acrylate: Similar structure but lacks the methyl group on the alpha carbon.
Styrene-d8: Another deuterated monomer used in NMR studies.
Uniqueness
Methyl methacrylate-d5 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and kinetic studies. The presence of deuterium atoms allows for more precise measurements and insights into the molecular dynamics and reaction mechanisms .
Propiedades
IUPAC Name |
methyl 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNEPGJFQJSBK-KPAILUHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C(=O)OC)C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583735 | |
| Record name | Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55935-46-1 | |
| Record name | Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl methacrylate-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1612512.png)
![4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1612513.png)

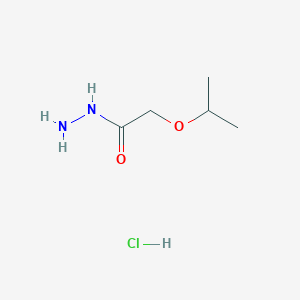
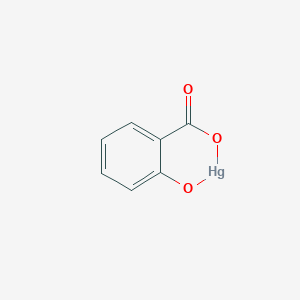
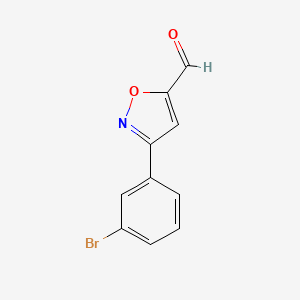
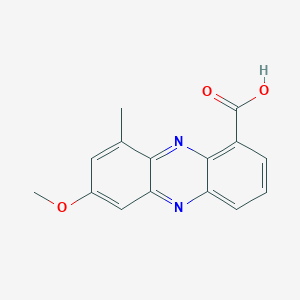
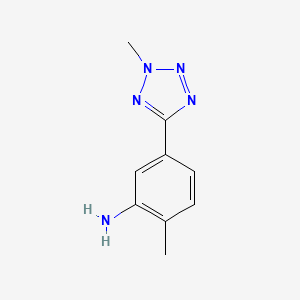
![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)

